molecular formula C6H2BrFINO2 B2517655 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene CAS No. 1805552-21-9

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

Cat. No. B2517655
CAS RN: 1805552-21-9
M. Wt: 345.894
InChI Key: CPLSEYXNKDAIPP-UHFFFAOYSA-N
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Description

Benzene derivatives like “1-Bromo-3-fluoro-4-iodo-2-nitrobenzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The presence of these functional groups (bromo, fluoro, iodo, nitro) can significantly alter the properties of the benzene ring.


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the benzene ring .


Molecular Structure Analysis

The molecular structure of such compounds is characterized by a benzene ring with the different substituents attached to it . The exact structure would depend on the positions of these substituents on the benzene ring.


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including further electrophilic aromatic substitution . The specific reactions would depend on the nature and position of the substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on the nature and position of the substituents . These properties could include melting point, boiling point, density, and reactivity .

Scientific Research Applications

Safety and Hazards

Like many chemical compounds, benzene derivatives can pose safety hazards. They should be handled with appropriate personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

1-bromo-3-fluoro-4-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLSEYXNKDAIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-4-iodo-2-nitrobenzene

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